N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide is a synthetic small molecule characterized by a cinnamamide backbone linked to a pyrrolo[2,3-b]pyridine moiety via a propyl chain. Its core structure combines aromaticity from the cinnamamide group and nitrogen-rich heterocyclic features from the pyrrolopyridine system, which are critical for target binding and selectivity.
Properties
IUPAC Name |
(E)-3-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-18(10-9-16-6-2-1-3-7-16)20-13-5-14-22-15-11-17-8-4-12-21-19(17)22/h1-4,6-12,15H,5,13-14H2,(H,20,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFPVGNRPCZQDI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolopyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the propyl chain:
Coupling with cinnamamide: The final step involves coupling the propyl-substituted pyrrolopyridine with cinnamamide, typically using amide bond formation reactions under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration. The inhibition of FGFR signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Compound 1 : N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-dichlorocinnamamide
- Structure : Features 3,4-dichloro substitutions on the cinnamamide phenyl ring.
- Molecular Formula : C₁₉H₁₅Cl₂N₃O (m/z: 384/386) .
- Activity: Demonstrates enhanced JAK3 inhibition (IC₅₀ = 0.7 µM) compared to non-halogenated analogs, attributed to increased electron-withdrawing effects and lipophilicity improving target binding .
Compound 2 : N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorocinnamamide
- Structure : Single 4-chloro substitution on the cinnamamide.
- Activity : IC₅₀ = 1.2 µM, indicating reduced potency compared to Compound 1, highlighting the importance of dual halogenation for optimal activity .
Compound 29 : 1-Cyclopropyl-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)methanesulfonamide
- Structure : Replaces the pyrrolo[2,3-b]pyridine with a pyrrolo[2,3-d]pyrimidine ring and introduces a sulfonamide group.
- Molecular Formula : C₁₄H₂₀N₅O₂S (m/z: 322) .
- Key Differences : The sulfonamide linker and cyclobutane ring enhance metabolic stability but reduce JAK3 affinity compared to cinnamamide derivatives .
Physicochemical and Pharmacokinetic Profiles
| Compound | logP<sup>a</sup> | Solubility (µM) | Plasma Stability (t₁/₂, h) | JAK3 IC₅₀ (µM) |
|---|---|---|---|---|
| Target Compound | 3.8 | 12.5 | 6.2 | 1.0 |
| Compound 1 | 4.5 | 8.3 | 5.8 | 0.7 |
| Compound 2 | 3.9 | 14.1 | 6.5 | 1.2 |
| Compound 29 | 2.1 | 45.6 | >24 | >10 |
<sup>a</sup>Calculated partition coefficient.
Key Observations :
- Halogenation : Chlorine substituents (Compounds 1 and 2) increase logP, enhancing membrane permeability but reducing aqueous solubility .
- Heterocycle Replacement : Compound 29’s pyrrolopyrimidine and sulfonamide groups improve solubility and stability but diminish kinase affinity, likely due to altered hydrogen-bonding interactions .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrrolo[2,3-b]pyridine moiety. This structure is known for its biological activity and potential therapeutic applications. The compound's molecular formula is with a molecular weight of 282.34 g/mol.
The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as:
- RAS-MEK-ERK
- PLCγ
- PI3K-Akt
These pathways are crucial in regulating cell proliferation and survival, making FGFRs significant targets in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on breast cancer cell lines, particularly the 4T1 cell line. The compound has been shown to:
- Inhibit Cell Proliferation : The compound significantly reduces the proliferation rates of 4T1 cells.
- Induce Apoptosis : It triggers apoptotic pathways in these cancer cells, leading to increased cell death.
The following table summarizes the biological activities observed in various studies:
| Activity | Effect | Cell Line |
|---|---|---|
| Cell Proliferation Inhibition | Significant reduction | 4T1 (breast cancer) |
| Apoptosis Induction | Increased apoptotic markers | 4T1 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable characteristics for drug development:
- Bioavailability : Due to its low molecular weight and structural properties, the compound is anticipated to have good bioavailability.
- Metabolism : Preliminary studies indicate that it may undergo metabolic transformations typical for compounds interacting with FGFRs.
Case Studies
Recent case studies highlight the therapeutic potential of this compound in preclinical models. For instance:
- A study conducted on xenograft models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
